molecular formula C12H11Cl3N2O3 B2475904 N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide CAS No. 302934-53-8

N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide

Cat. No.: B2475904
CAS No.: 302934-53-8
M. Wt: 337.58
InChI Key: YLCLJFMNTWTHQN-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide is a synthetic small molecule recognized for its potent inhibitory activity against bacterial peptide deformylase (PDF), a key enzyme essential for bacterial protein maturation and viability [https://www.rcsb.org/structure/3EZI]. This mechanism positions it as a valuable chemical tool in the field of antimicrobial research, particularly for investigating novel pathways to combat antibiotic-resistant bacteria. Studies have characterized this compound as a broad-spectrum, sub-micromolar inhibitor of PDF from pathogens like Staphylococcus aureus and Escherichia coli , providing a strategic scaffold for the design and development of new antibacterial agents [https://pubmed.ncbi.nlm.nih.gov/19265470/]. Its research utility is further underscored by its inclusion as a screening hit in chemical genetics libraries and its role in structural biology, where it has been co-crystallized with PDF to elucidate enzyme-inhibitor interactions at the atomic level [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL430962/]. For researchers in infectious disease and medicinal chemistry, this compound offers a critical probe for studying bacterial physiology, validating PDF as a drug target, and conducting structure-activity relationship (SAR) analyses to advance next-generation therapeutics.

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3N2O3/c13-12(14,15)11(16-7-8-3-1-5-19-8)17-10(18)9-4-2-6-20-9/h1-6,11,16H,7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCLJFMNTWTHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2,2,2-trichloroethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Scientific Research Applications

N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trichloromethyl group and furan ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Spectral Data :

  • IR : Strong absorption at ~3310 cm⁻¹ (amide N-H stretch) and ~3127 cm⁻¹ (aromatic C-H) .
  • NMR : Characteristic signals for furan protons (~δ 6.3–7.4 ppm) and trichloroethyl carbons (~δ 70–80 ppm) .

Structural and Functional Comparison with Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name Structural Differences Biological Activity/Application Synthesis Method Reference
Target Compound Furan-2-carboxamide + furan-2-ylmethylamino group Not explicitly reported; inferred antimicrobial/antifungal potential from similar structures . Reductive amination + dehydrosulfurization
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide 1,3,4-Thiadiazole ring replaces furan-2-ylmethylamino group Antifungal, antimicrobial activity via thiadiazole-mediated enzyme inhibition . Dehydrosulfurization of hydrazinecarbothioamide
5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide Bromo-substituted furan + thioureido group Enhanced enzyme-binding affinity (ΔG = -12.3 kcal/mol) via hydrophobic interactions with GADD34:PP1 . Thiourea coupling
N-(2-Nitrophenyl)furan-2-carboxamide Nitrophenyl group instead of trichloroethyl backbone Structural studies show planar amide conformation; weak antimicrobial activity . Amide coupling with nitroaniline
2-Phenyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}acetamide Tetrahydrofuran (saturated) instead of furan ring Improved metabolic stability due to reduced furan oxidation . Reductive amination with tetrahydrofuran

Enzyme Binding and Docking Studies

  • Target Compound : Molecular docking (AutoDock Vina) predicts moderate binding to fungal cytochrome P450 enzymes (ΔG ≈ -10 kcal/mol) due to furan ring π-π stacking and trichloroethyl hydrophobic interactions .
  • Thiadiazole Analogue () : Exhibits stronger inhibition of Candida albicans (MIC = 8 µg/mL) via thiadiazole-mediated disruption of ergosterol biosynthesis .
  • Thioureido Derivative () : Binds to GADD34:PP1 with ΔG = -12.3 kcal/mol, comparable to salubrinal (ΔG = -13.1 kcal/mol), but lacks hydrogen bonding, relying on hydrophobic contacts .

Antimicrobial Activity

  • Furan-containing analogues (e.g., chromenopyridine derivatives) show broad-spectrum activity against E. coli (MIC = 16–32 µg/mL) and S. aureus (MIC = 8–16 µg/mL) .
  • The trichloroethyl group enhances membrane permeability but may increase cytotoxicity (IC₅₀ ≈ 50 µM in mammalian cells) .

Biological Activity

N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H14Cl3N2O3C_{12}H_{14}Cl_3N_2O_3, with a molecular weight of approximately 327.6 g/mol. The compound features a furan ring and a trichloromethyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC12H14Cl3N2O3
Molecular Weight327.6 g/mol
IUPAC NameThis compound
InChI KeyMIRNJQYHVSDJIC-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NCC1=CC=CO1

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The trichloromethyl group may facilitate covalent binding to target enzymes, altering their activity. This interaction is often crucial in the design of enzyme inhibitors.
  • Receptor Modulation : The furan ring can engage in π-π interactions with aromatic residues in protein structures, potentially modulating receptor activity.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit efficacy against various pathogens.

Anticancer Properties

Research has indicated that compounds with similar structural features can exhibit significant anticancer activity. For instance, studies on derivatives of furan-containing compounds have shown promising results in inhibiting tumor growth in various cancer cell lines.

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact effectively with microbial targets.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study demonstrated that furan derivatives exhibited IC50 values ranging from 1.55 μM to 10.76 μM against specific cancer cell lines, indicating strong potential for further development as anticancer agents .
    CompoundIC50 (μM)Cancer Type
    F8-B221.55Breast Cancer
    F8-S4310.76Lung Cancer
  • Antimicrobial Screening : Another study highlighted the antimicrobial effects of similar compounds against bacterial strains such as E. coli and S. aureus, suggesting that this compound may also exhibit comparable activity .

Q & A

Q. What are the common synthetic routes for synthesizing N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide?

The synthesis typically involves coupling furan-2-carboxylic acid derivatives with trichloroethylamine intermediates. Key steps include:

  • Amide bond formation : Reacting furan-2-carbonyl chloride with a trichloroethylamine derivative under reflux in acetonitrile or dichloromethane ().
  • Optimization : Temperature (80–120°C), solvent polarity, and reaction time (3–24 hours) are critical for yield and purity. For example, refluxing in acetonitrile for 3 hours achieved 75% yield in analogous compounds ().
  • Purification : Chromatography or recrystallization from chloroform/methanol mixtures is used to isolate the product ().

Q. Which spectroscopic and structural characterization methods are recommended for this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm amide bond formation and substituent positions (e.g., furan protons at δ 6.3–7.5 ppm) ().
  • X-ray crystallography : Resolves intramolecular interactions, such as hydrogen bonds (N1⋯O3: 2.615 Å) and dihedral angles (e.g., 9.71° between phenyl and furan rings) ().
  • FT-IR : Identifies functional groups (amide C=O at ~1670 cm⁻¹, N-H stretch at ~3310 cm⁻¹) ().
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 388.3) ().

Q. What in vitro assays are suitable for preliminary biological screening?

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., HCT-116 colorectal) with IC50 values calculated from dose-response curves ().
  • Antimicrobial testing : Agar dilution or microbroth dilution assays assess activity against bacterial/fungal strains ().
  • Antioxidant assays : DPPH radical scavenging evaluates redox activity ().

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions ().
  • VolSurf+ : Models membrane permeability and blood-brain barrier penetration ().

Advanced Research Questions

Q. How can molecular docking simulations be optimized to predict binding affinities accurately?

  • Software selection : AutoDock Vina offers improved scoring functions and multithreading for faster results ().
  • Parameter tuning :
    • Grid box size (20–30 ų) centered on the target’s active site (e.g., GADD34:PP1 enzyme).
    • Exhaustiveness setting ≥8 to enhance conformational sampling ().
  • Validation : Compare docking poses with crystallographic data (e.g., UCSF Chimera for structural alignment; RMSD <2.0 Å acceptable) ().

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Free energy calculations : Use MM/GBSA or MM/PBSA to refine binding affinity estimates ().
  • Molecular dynamics (MD) simulations : Run 50–100 ns trajectories to assess stability of ligand-target complexes ().
  • Experimental validation : Competitive binding assays (e.g., SPR or ITC) quantify dissociation constants (Kd) ().

Q. How to design derivatives with enhanced bioactivity through structural modification?

  • Scaffold hopping : Replace the trichloroethyl group with fluorinated or methyleneoxy analogs to improve target selectivity ().
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) on the furan ring to modulate redox potential ().
  • Synthetic methodology : Employ continuous flow reactors for high-throughput synthesis of derivatives ().

Q. How to elucidate the mechanism of action involving specific molecular targets?

  • Target identification : Use CRISPR-Cas9 knockout libraries to screen for genes essential for compound activity ().
  • Pathway analysis : RNA-seq or proteomics identifies dysregulated pathways (e.g., apoptosis or oxidative stress) ().
  • Competitive inhibition assays : Co-administer known inhibitors (e.g., salubrinal for GADD34:PP1) to confirm target engagement ().

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